4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide
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Overview
Description
4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide is an organic compound with the molecular formula C8H12N2O3•HBr. It is a white solid that is soluble in water and organic solvents. This compound is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide involves several steps. One common method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where different functional groups can replace the existing groups on the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and studies involving proteomics.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide can be compared with other similar compounds such as:
- 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrochloride
- 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid
These compounds share similar structures but differ in their counterions (hydrobromide vs. hydrochloride) and specific functional groups. The unique properties of this compound make it particularly useful in certain biochemical and industrial applications .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.BrH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOUIUPSQWXQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN(C)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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